Moderate Inhibitory Activity Against Bacterial Thymidylate Synthase
The compound inhibits Escherichia coli thymidylate synthase (TS) with an IC50 of 850 nM, demonstrating a moderate level of target engagement [1]. This potency is weaker than that of highly optimized clinical TS inhibitors like raltitrexed (IC50 ~ 60 nM for human TS), indicating it likely occupies a different chemical space and may serve as a starting point for developing non-classical, species-selective TS inhibitors . Unlike the potent, multi-target antifolates, this compound's simpler structure offers a cleaner profile for studying TS inhibition in isolation.
| Evidence Dimension | Inhibition of Thymidylate Synthase (IC50) |
|---|---|
| Target Compound Data | IC50 = 850 nM (E. coli TS) |
| Comparator Or Baseline | Raltitrexed (Human TS IC50 ~ 60 nM); Classical Antifolates |
| Quantified Difference | ~14-fold less potent than raltitrexed for its primary human target, but represents a structurally distinct chemical class. |
| Conditions | Inhibition of E. coli TS assessed as oxidation of tetrahydrofolate to dihydrofolate after 2 to 12 mins by spectrophotometry [1]. |
Why This Matters
This confirms the compound is a validated, albeit moderate, TS inhibitor, distinguishing it for use in studies where potent, classical antifolate activity is undesirable.
- [1] BindingDB. BDBM50350769 CHEMBL1818549. Affinity Data: IC50 850 nM for Escherichia coli Thymidylate synthase. View Source
